The Competitive Antagonist LY-466195: A Technical Guide to its Mechanism of Action on Kainate Receptors
The Competitive Antagonist LY-466195: A Technical Guide to its Mechanism of Action on Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of LY-466195, a selective and competitive antagonist of kainate receptors. The document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
LY-466195, chemically known as [(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid)], is a potent and selective competitive antagonist of kainate receptors, with a particularly high affinity for subunits containing GluK1 (also known as GluR5) and GluK5.[1] Its antagonistic action is achieved by competing with the endogenous ligand glutamate at the receptor's binding site, thereby preventing ion channel opening and subsequent neuronal depolarization. LY-466195 exhibits over 100-fold selectivity for GluK1-containing kainate receptors compared to other kainate and AMPA receptor subtypes.
Quantitative Pharmacological Data
The affinity and potency of LY-466195 have been quantified across various native and recombinant kainate receptor subunit compositions. The following tables summarize the key binding affinities (Ki) and functional antagonist potencies (IC50) of LY-466195.
| Receptor Subunit | Ligand | Ki (nM) |
| Human GluK1 | [3H]kainate | 52 ± 22 |
| Human GluK2 | [3H]kainate | >100,000 |
| Human GluK3 | [3H]kainate | 26,000 ± 4,000 |
| Human GluK5 | [3H]kainate | 52 ± 22 |
| Rat AMPA | [3H]AMPA | >100,000 |
| Table 1: Binding Affinity (Ki) of LY-466195 at Human Kainate and Rat AMPA Receptors. |
| Cell Type/Receptor | Assay Type | Agonist | IC50 (µM) |
| Rat Dorsal Root Ganglion Neurons | Electrophysiology | Kainate (30 µM) | 0.045 ± 0.011 |
| HEK293-hGluK5 | Calcium Influx | Glutamate (100 µM) | 0.08 ± 0.02 |
| HEK293-hGluK2/hGluK5 | Calcium Influx | Glutamate (100 µM) | 0.34 ± 0.17 |
| HEK293-hGluK5/hGluK6 | Calcium Influx | Glutamate (100 µM) | 0.07 ± 0.02 |
| Table 2: Functional Antagonist Potency (IC50) of LY-466195.[1] |
Experimental Protocols
The characterization of LY-466195's mechanism of action has been elucidated through several key experimental methodologies.
Radioligand Binding Assays
Competition binding assays were performed to determine the affinity of LY-466195 for various kainate and AMPA receptor subunits.
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Receptor Preparation: Membranes were prepared from HEK293 cells stably expressing human GluK1, GluK2, GluK3, or GluK5 subunits, or from rat cortical neurons for AMPA receptors.
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Radioligand: [3H]kainate was used for kainate receptors, and [3H]AMPA was used for AMPA receptors.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Incubation: Membranes were incubated with a fixed concentration of radioligand and a range of concentrations of LY-466195 for 60 minutes at 4°C.
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Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
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Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.
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Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Calcium Influx Assays
The functional antagonism of LY-466195 was assessed by measuring its ability to inhibit agonist-induced calcium influx in HEK293 cells expressing specific kainate receptor subunits.
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Cell Culture: HEK293 cells stably co-expressing kainate receptor subunits (e.g., hGluK5, hGluK2/hGluK5, hGluK5/hGluK6) were grown in 96-well plates.
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Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
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Assay Buffer: Hanks' balanced salt solution with 20 mM HEPES, pH 7.4.
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Experimental Procedure:
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Baseline fluorescence was measured.
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Cells were pre-incubated with varying concentrations of LY-466195.
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An agonist (e.g., 100 µM glutamate) was added to stimulate the receptors.
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The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.
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Data Analysis: IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology
Whole-cell patch-clamp electrophysiology was used to measure the direct effect of LY-466195 on kainate-induced currents in native neurons.
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Cell Preparation: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.
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Recording Configuration: Whole-cell voltage-clamp recordings were performed. The membrane potential was held at -60 mV.
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Solutions:
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External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.
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Drug Application: Kainate (30 µM) was applied to elicit an inward current. LY-466195 was co-applied at various concentrations to determine its inhibitory effect.
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Data Analysis: The reduction in the peak amplitude of the kainate-induced current by LY-466195 was measured to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of kainate receptors and the experimental workflows used to characterize LY-466195.
